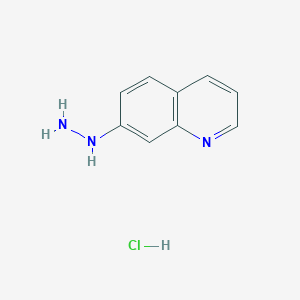

7-Hydrazinylquinoline hydrochloride

Description

Historical Context and Evolution of Hydrazinylquinoline Chemistry

The study of quinoline (B57606) and its derivatives dates back to the 19th century, with the isolation of quinine (B1679958) from cinchona bark in 1820 marking a pivotal moment in heterocyclic chemistry. nih.gov This discovery spurred extensive research into the quinoline scaffold, which became recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.

The evolution into hydrazinylquinoline chemistry represents a strategic functionalization of the quinoline core. The introduction of the highly reactive hydrazine (B178648) moiety opened new avenues for chemical modification. A common and direct synthetic route to hydrazinylquinolines involves the nucleophilic substitution of a halogen atom, typically chlorine, on the quinoline ring with hydrazine hydrate (B1144303). mdpi.comresearchgate.net This reaction is often carried out under reflux conditions in a polar solvent like ethanol (B145695). mdpi.comresearchgate.net This straightforward synthesis allows for the generation of hydrazinylquinoline intermediates, which can then be used to build a diverse library of more complex molecules, particularly through the formation of hydrazones. mdpi.comnih.gov

Significance of the Hydrazine Moiety in Quinoline Systems

The hydrazine group is a critical pharmacophore and a versatile synthetic handle that significantly influences the chemical and biological properties of the quinoline system. Its importance stems from several key characteristics:

Reactive Intermediate: The hydrazine group is highly reactive and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives (-NH-N=CH-). mdpi.comresearchgate.net This reactivity is fundamental to the role of hydrazinylquinolines as building blocks in combinatorial chemistry and drug discovery. The synthesis of these hydrazones often proceeds with high efficiency under mild conditions. mdpi.com

Biological Activity: The hydrazide-hydrazone moiety is recognized as an important structural fragment for a wide range of biological activities. nih.gov When combined with a quinoline system, this has led to compounds with potent antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

Molecular Interactions: The nitrogen atoms of the hydrazine and the resulting hydrazone linkage can act as hydrogen bond donors and acceptors. nih.gov This capability facilitates strong interactions with biological targets such as enzymes and protein receptors, which is a crucial factor in their mechanism of action. nih.govmdpi.com

Chelating Properties: The quinoline hydrazone structure possesses multicenter chelating abilities, allowing it to form stable complexes with metal ions. This property is often linked to its anticancer activity. nih.gov

Structural Planarity: The formation of a hydrazone from a hydrazinylquinoline can create extended planar aromatic structures. These planar molecules can effectively intercalate into DNA, disrupting its replication and function, which is a mechanism implicated in the cytotoxicity of certain anticancer agents. mdpi.com

Overview of Current Research Trajectories for 7-Hydrazinylquinoline (B178466) Hydrochloride

Current research on 7-Hydrazinylquinoline hydrochloride focuses almost exclusively on its use as a pivotal intermediate for the synthesis of novel, biologically active compounds. The primary research trajectories for its derivatives are in the fields of oncology, infectious diseases, and mycology.

Anticancer Research: A significant area of investigation involves the synthesis of 7-chloroquinoline (B30040) hydrazones and their evaluation as potential anticancer agents. These derivatives have demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines. researchgate.net Research focuses on modifying the structure of the hydrazone to enhance potency and selectivity against various tumor types, including leukemia, lung cancer, and breast cancer. researchgate.net The mechanism of action is often attributed to the inhibition of critical enzymes or intercalation with DNA. mdpi.com

| Compound Series | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 7-Chloroquinolinehydrazones | NCI-60 panel (Leukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast) | Exhibited good cytotoxic activity with submicromolar GI₅₀ values on a large panel of cell lines. | researchgate.net |

| Quinoline-based hydrazide-hydrazones | SH-SY5Y & Kelly (neuroblastoma), MDA-MB-231 & MCF-7 (breast adenocarcinoma) | Certain analogues significantly reduced the viability of neuroblastoma cells with micromolar potency and selectivity. | researchgate.net |

| Quinoline-based thiazolyl hydrazone derivatives | A549 (lung), HepG2 (hepatocellular), MCF-7 (breast) | Some derivatives showed more selective anticancer activity than cisplatin (B142131) against specific cell lines. | nih.gov |

Antitubercular Research: The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. Derivatives of 7-hydrazinylquinoline, specifically 7-chloro-4-quinolinylhydrazones, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.net Several compounds have shown promising minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs. researchgate.net Research in this area explores structure-activity relationships to optimize the antitubercular profile of these molecules, with some studies suggesting DNA gyrase as a potential target. mdpi.comnih.gov

| Compound Series | Bacterial Strain | Key Findings | Reference |

|---|---|---|---|

| 7-Chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H₃₇Rv | Several compounds exhibited significant MIC values (e.g., 2.5 µg/mL), comparable to ethambutol (B1671381) and rifampicin (B610482). | researchgate.net |

| 7-Chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis | Derivatives have shown effectiveness, with the mechanism potentially involving DNA gyrase inhibition. | mdpi.com |

Antifungal Research: Hydrazone derivatives obtained from 7-hydrazinylquinoline are also being investigated for their potential to combat fungal infections, particularly those caused by Candida species. nih.govnih.govmdpi.com Studies have evaluated 7-chloro-4-arylhydrazonequinolines against various oral fungi, with some compounds showing minimum inhibitory and fungicidal concentrations comparable to the established antifungal drug fluconazole. nih.govnih.govmdpi.com This line of research is critical for developing new agents to address the growing problem of drug-resistant fungal pathogens.

| Compound Series | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 7-Chloro-4-arylhydrazonequinolines | Candida albicans, C. parapsilosis, C. tropicalis, R. glutinis, and others. | Several compounds showed MIC and MFC values comparable to fluconazole. | nih.govnih.govmdpi.com |

| Quinoline-based thiazolyl hydrazone derivatives | Candida albicans, Candida krusei | A specific derivative showed antifungal activity at a concentration of 1 mg/mL. | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinolin-7-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6,12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRVBHXQGNHQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)NN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855893 | |

| Record name | 7-Hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15794-14-6 | |

| Record name | 7-Hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Hydrazinylquinoline Hydrochloride

Established Synthetic Routes to 7-Hydrazinylquinoline (B178466) Hydrochloride and Related Hydrazinylquinolines

The primary methods for synthesizing 7-Hydrazinylquinoline hydrochloride involve the reaction of quinoline (B57606) precursors with hydrazine (B178648) derivatives. These methods are foundational for obtaining the target compound and related structures.

The most common and direct route to synthesizing 7-Hydrazinylquinoline and its salts involves the nucleophilic substitution of a halogen atom, typically chlorine, at the 7-position of a quinoline ring with hydrazine hydrate (B1144303). For instance, 7-chloroquinoline (B30040) is reacted with hydrazine hydrate to yield 7-hydrazinylquinoline. This reaction is often carried out in a suitable solvent, such as ethanol (B145695), under reflux conditions to facilitate the displacement of the chloro group by the hydrazinyl moiety. The resulting 7-hydrazinylquinoline can then be treated with hydrochloric acid to form the more stable hydrochloride salt, this compound. synblock.comchemscene.com This method is also applicable to the synthesis of other hydrazinylquinolines, such as the reaction of 4,7-dichloroquinoline (B193633) with hydrazine hydrate to produce 7-chloro-4-hydrazinylquinoline. researchgate.netnih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of hydrazinylquinolines, several factors can be adjusted. The choice of solvent is important; polar solvents can enhance the nucleophilicity of hydrazine and improve the homogeneity of the reaction mixture. Temperature control is also critical, with reflux temperatures often providing the necessary energy for the substitution reaction without causing decomposition of the reactants or products.

The stoichiometry of the reactants also plays a significant role. An excess of hydrazine hydrate is often used to drive the reaction to completion and maximize the conversion of the quinoline precursor. For example, a molar ratio of 1:3 of 7-chloroquinoline to hydrazine hydrate has been suggested to maximize conversion. Optimization studies for similar reactions involving hydrazine derivatives have explored various solvents and temperatures to achieve high yields. For instance, in the synthesis of 4,5-diphosphonyldihydropyridazines from bisphosphonylallenes and hydrazines, solvents like toluene, 1,4-dioxane, and dichloromethane (B109758) were tested at different temperatures, with dichloromethane at room temperature providing a 97% yield in one hour. researchgate.net Such systematic optimization can be applied to the synthesis of this compound to enhance efficiency.

Derivatization Strategies and Novel Compound Synthesis

This compound is a valuable intermediate for the synthesis of a wide array of novel compounds, primarily through reactions involving the reactive hydrazinyl group.

Hydrazones are a class of organic compounds formed by the reaction of hydrazines with aldehydes and ketones. wikipedia.org The hydrazinyl group of this compound readily condenses with the carbonyl group of various aldehydes and ketones to form hydrazone derivatives. wisdomlib.org This reaction is a versatile method for creating a diverse library of quinoline-based hydrazones. nih.govnih.gov

The general procedure involves reacting this compound with a slight excess of the desired aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid to facilitate the reaction. The reaction mixture is typically heated to ensure completion. For example, 7-chloro-4-hydrazinylquinoline has been reacted with various heteroaromatic aldehydes at room temperature in ethanol to produce hydrazone derivatives with yields ranging from 58% to 92%. nih.gov Similarly, piperidinyl-quinoline acylhydrazones have been synthesized by reacting 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides. mdpi.com

A variety of carbonyl compounds can be used, leading to a wide range of substituents on the resulting hydrazone. This modularity allows for the fine-tuning of the chemical and physical properties of the final products. The table below showcases examples of hydrazone derivatives synthesized from quinoline hydrazines and various carbonyl compounds.

| Quinoline Precursor | Carbonyl Compound | Resulting Hydrazone Derivative | Reference |

| 7-chloro-4-hydrazinoquinoline | 4-chloro-3-methoxybenzaldehyde | 7-Chloro-4-(2-(3-chloro-4-methoxybenzylidene)hydrazinyl)quinoline | nih.gov |

| 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde | Benzohydrazide | N'-((6-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)benzohydrazide | mdpi.com |

| Cyanoacetyl hydrazine | 3-acetylpyridine | Hydrazide-hydrazone derivative 3 | nih.gov |

| Isonicotinic hydrazide | Vanillin aldehyde | Isonicotinic hydrazone derivative | nih.gov |

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction and has been utilized in the synthesis of 7-chloroquinoline derivatives. tandfonline.comsemanticscholar.org This approach often involves the synthesis of molecular hybrids by combining different molecular entities. tandfonline.comsemanticscholar.org

For instance, new 7-chloroquinoline derivatives have been synthesized via click chemistry, where 1,2,3-triazoles are formed to link the 7-chloroquinoline core to other molecules. tandfonline.comsemanticscholar.org This strategy has been employed to create analogs of known bioactive compounds. tandfonline.comsemanticscholar.org

Ultrasound irradiation has emerged as a green and efficient tool in organic synthesis. rsc.orgresearchgate.net The application of ultrasound can lead to enhanced reaction rates, higher yields, and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov This is attributed to the phenomenon of acoustic cavitation, which improves mass transfer and homogenization of the reaction mixture. nih.gov

Ultrasound has been successfully applied to various steps in the synthesis of quinoline derivatives. researchgate.netnih.gov For example, the synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation in a process described as "click synthesis". tandfonline.comsemanticscholar.orgresearchgate.nettandfonline.comconsensus.app In one study, the reaction of N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine with thiosemicarbazide (B42300) was carried out in an ultrasonic bath at 90°C for 30 minutes. researchgate.net Similarly, piperidinyl-quinoline acylhydrazones were synthesized in excellent yields within 4-6 minutes at room temperature using ultrasound. mdpi.com The use of ultrasound offers significant advantages in terms of energy consumption and reaction efficiency, making it an attractive method for the synthesis of this compound derivatives. rsc.orgnih.gov

The table below summarizes the advantages of using ultrasound irradiation in the synthesis of certain quinoline derivatives compared to conventional heating methods.

| Reaction | Conventional Heating | Ultrasound Irradiation | Reference |

| N-alkylation of imidazole (B134444) with quinoline derivatives | 720-960 minutes | 150-180 minutes | rsc.org |

| Synthesis of piperidinyl-quinoline acylhydrazones | Not specified | 4-6 minutes | mdpi.com |

| Synthesis of 7-chloroquinoline derivatives | Not specified | 30 minutes at 90°C | researchgate.net |

Exploration of Regioselective Reactions in Quinoline Systems

The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at specific positions (regioselectivity) is of great importance for developing new therapeutics and materials. mdpi.com Tremendous efforts have been dedicated to developing efficient and regioselective synthetic methods, with transition metal-catalyzed C-H functionalization emerging as a highly attractive strategy. mdpi.com

Various transition metals, including palladium, rhodium, iridium, and copper, are employed to achieve C-H functionalization at different positions of the quinoline ring. mdpi.com The majority of these methods utilize quinoline N-oxides as substrates, which directs functionalization primarily to the C2 position. mdpi.com For instance, copper-catalyzed carbamoylation of quinoline N-oxides with hydrazinecarboxamides has been shown to selectively yield the C2-carbamoyl derivative. mdpi.com Similarly, palladium-catalyzed oxidative cross-coupling of quinoline N-oxide with indole (B1671886) results in C2 heteroarylation. mdpi.com

Beyond the C2 position, strategies for functionalizing other sites have also been developed. For example, mixed lithium-magnesium reagents can be used for the magnesiation of 7-chloroquinolines, allowing for subsequent reactions with various electrophiles. durham.ac.uk This approach highlights how the strategic use of organometallic reagents can control the site of functionalization on the quinoline core, a key concept applicable to precursors like this compound. durham.ac.uk

Synthetic Utility in Complex Molecular Architectures

The unique chemical properties of this compound make it a valuable building block for synthesizing more elaborate molecules. Its utility stems from both the inherent reactivity of the quinoline core and the versatile nature of the hydrazinyl group.

Building Block Applications for the Construction of Diverse Quinoline Derivatives

This compound serves as a critical starting material for a wide array of quinoline derivatives, primarily through reactions involving the hydrazinyl moiety. A prominent application is the synthesis of quinoline hydrazones. These compounds are readily prepared by reacting 7-Hydrazinylquinoline or its derivatives with various aldehydes and ketones. nih.govresearchgate.net

For example, 7-chloro-4-hydrazinylquinoline reacts with a range of heteroaromatic aldehydes in ethanol at room temperature to produce 4-(2-heterylidenehydrazinyl)-7-chloroquinoline compounds with yields ranging from 58% to 92%. This straightforward condensation reaction demonstrates the utility of the hydrazinyl group as a reactive handle for appending diverse structural motifs to the quinoline scaffold. nih.gov

The following table showcases the synthesis of various 7-chloroquinoline hydrazone derivatives from the reaction of 7-chloro-4-hydrazinylquinoline with different aldehydes.

| Reactant Aldehyde | Resulting Hydrazone Derivative | Reported Yield | Reference |

|---|---|---|---|

| Various heteroaromatic aldehydes | 4-(2-heterylidenehydrazinyl)-7-chloroquinolines | 58-92% | |

| Substituted aryl aldehydes | 7-Chloro-4-arylhydrazonequinolines | Good (54-84%) | nih.govresearchgate.net |

| 6-substituted-2-chloroquinoline-3-carbaldehydes | 4-{2-[(6-substituted-2-chloroquinolin-3-yl)methylidene]hydrazinyl}-7-chloroquinolines | Not specified | researchgate.net |

| 1,3-diarylpyrazole-4-carbaldehydes | 4-(2-{[3-(4-substituted phenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazinyl)-7-chloroquinolines | Not specified | researchgate.net |

Facilitated Functionalization through the Hydrazinyl Group

The hydrazinyl group (-NHNH₂) is a potent nucleophile and a versatile functional group that facilitates numerous chemical transformations, making it a cornerstone of the synthetic utility of this compound. nih.gov Its presence allows for the construction of various heterocyclic systems fused to or substituted on the quinoline ring.

A key reaction facilitated by the hydrazinyl group is its condensation with carbonyl compounds to form hydrazones, as detailed previously. researchgate.net This reaction is fundamental to its use as a building block. chemrxiv.org Beyond simple condensation, the hydrazinyl group can participate in more complex cyclization reactions. For instance, the reaction of 7-chloro-4-hydrazinylquinoline with oxazolidines leads to the formation of persubstituted chloroquinolinyl-1H-pyrazoles.

Furthermore, hydrazinylquinolines can undergo autoxidation, a process that leads to the formation of complex, fused polycyclic structures. Specifically, 4-hydrazinylquinolin-2(1H)-ones have been shown to autoxidize to form pyridazino[4,3-c:5,6-c′]diquinolines. nih.gov This transformation highlights the reducing characteristics of the hydrazine moiety and its ability to initiate cascading reactions that build molecular complexity. nih.gov Hydrazine-catalyzed reactions, such as the ring-closing carbonyl-olefin metathesis (RCCOM) to form 1,2-dihydroquinolines, further illustrate the diverse reactivity enabled by this functional group. chemrxiv.orgnih.gov

The table below summarizes key transformations involving the hydrazinyl group on a quinoline core.

| Reactant | Reaction Type | Product | Reference |

|---|---|---|---|

| Heteroaromatic aldehydes | Condensation | 4-(2-heterylidenehydrazinyl)-7-chloroquinoline | |

| Oxazolidines | Cyclization | Persubstituted chloroquinolinyl-1H-pyrazoles | |

| 4-Hydrazinylquinolin-2(1H)-ones | Autoxidation | Pyridazino[4,3-c:5,6-c′]diquinolines | nih.gov |

| N-prenylated 2-aminobenzaldehydes | Hydrazine-catalyzed RCCOM | 1,2-Dihydroquinolines | chemrxiv.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Hydrazinylquinoline Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the detailed assignment of atoms within the 7-hydrazinylquinoline (B178466) molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of 7-hydrazinylquinoline in a suitable deuterated solvent is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the protons of the hydrazinyl group.

Expected ¹H NMR Data for 7-Hydrazinylquinoline (Free Base): While a complete, assigned spectrum is not readily available, general features can be described. The aromatic region would show a complex pattern of signals for the six protons on the quinoline ring. The protons of the hydrazinyl group (-NH-NH₂) are anticipated to appear as broad singlets. Some sources suggest these hydrazinyl protons resonate in the range of δ 3.5–4.0 ppm. uncw.edu The integration of the aromatic proton signals would correspond to six hydrogens.

Influence of Hydrochloride Formation: Upon formation of 7-hydrazinylquinoline hydrochloride, significant changes in the ¹H NMR spectrum are expected due to the protonation of the basic nitrogen atoms. The quinoline ring nitrogen is the most likely site of protonation, leading to a downfield shift of the signals for the adjacent protons (H-2, H-8, and other protons on the pyridine (B92270) ring) due to the increased electron-withdrawing effect of the positively charged nitrogen. The protons of the hydrazinyl group would also be affected and may appear as a single, broad signal at a different chemical shift, and could exchange with residual water in the solvent, further broadening the peak.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm (Note: This table is predictive and based on general principles of NMR spectroscopy, as detailed experimental data for the hydrochloride is unavailable.)

| Proton | Predicted Shift (Free Base) | Predicted Shift (Hydrochloride) | Multiplicity |

| H-2 | ~8.7 ppm | >8.7 ppm | Doublet |

| H-3 | ~7.3 ppm | >7.3 ppm | Doublet of doublets |

| H-4 | ~8.0 ppm | >8.0 ppm | Doublet |

| H-5 | ~7.8 ppm | ~7.8 ppm | Doublet |

| H-6 | ~7.2 ppm | ~7.2 ppm | Doublet of doublets |

| H-8 | ~7.5 ppm | >7.5 ppm | Singlet |

| -NHNH₂ | ~3.5-4.0 ppm | Shifted and broadened | Broad singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 7-hydrazinylquinoline, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring.

Expected ¹³C NMR Data for 7-Hydrazinylquinoline (Free Base): Specific chemical shift assignments for 7-hydrazinylquinoline are not widely reported. However, based on the known values for quinoline and substituent effects, the approximate chemical shifts can be predicted. The carbon atom bearing the hydrazinyl group (C-7) would be significantly influenced.

Influence of Hydrochloride Formation: Protonation of the quinoline nitrogen in the hydrochloride salt would cause a downfield shift for the carbon atoms in the pyridine ring (especially C-2 and C-8a), similar to the effect observed in the ¹H NMR spectrum. The carbons of the benzene (B151609) ring would be less affected.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm (Note: This table is predictive, as detailed experimental data for the hydrochloride is unavailable.)

| Carbon | Predicted Shift (Free Base) | Predicted Shift (Hydrochloride) |

| C-2 | ~150 ppm | >150 ppm |

| C-3 | ~121 ppm | >121 ppm |

| C-4 | ~136 ppm | >136 ppm |

| C-4a | ~128 ppm | ~128 ppm |

| C-5 | ~127 ppm | ~127 ppm |

| C-6 | ~120 ppm | ~120 ppm |

| C-7 | ~145 ppm | ~145 ppm |

| C-8 | ~110 ppm | >110 ppm |

| C-8a | ~148 ppm | >148 ppm |

Infrared Spectroscopy (IR) Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data for 7-Hydrazinylquinoline (Free Base): The IR spectrum of 7-hydrazinylquinoline would show characteristic absorption bands for the N-H stretching of the hydrazine (B178648) group, typically in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region.

Influence of Hydrochloride Formation: For this compound, the most significant change in the IR spectrum would be the appearance of a broad absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching of a protonated amine (the quinolinium ion). The N-H stretching vibrations of the hydrazinyl group might also be altered.

Interactive Data Table: Key IR Absorption Bands (cm⁻¹) (Note: This table is predictive, as detailed experimental data for the hydrochloride is unavailable.)

| Functional Group | Predicted Wavenumber (Free Base) | Predicted Wavenumber (Hydrochloride) |

| N-H stretch (hydrazine) | 3200-3400 | Altered, possibly broadened |

| Aromatic C-H stretch | >3000 | >3000 |

| N⁺-H stretch (quinolinium) | Not present | 2400-3000 (broad) |

| C=C, C=N stretch | 1500-1650 | 1500-1650 (possibly shifted) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which can be used to determine its elemental composition.

Expected HRMS Data for 7-Hydrazinylquinoline (Free Base): The molecular formula of 7-hydrazinylquinoline is C₉H₉N₃. The expected monoisotopic mass would be approximately 159.080 g/mol . HRMS would be able to confirm this with high accuracy. Some sources indicate a molecular ion peak at m/z 159.08 for the free base. uncw.edu

Influence of Hydrochloride Formation: In the mass spectrum of this compound, it is expected that the hydrochloride would not be observed directly. Instead, the spectrum would show the molecular ion peak for the free base at the same m/z value as the protonated molecule [M+H]⁺ is the same as the free base in this case. The chloride ion would not typically be detected in positive ion mode ESI-MS.

Complementary Structural Analytical Techniques (e.g., Elemental Analysis)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is crucial for confirming the empirical and molecular formula.

Expected Elemental Analysis Data for this compound: For this compound (C₉H₁₀ClN₃), the calculated elemental composition would be:

Carbon (C): ~55.25%

Hydrogen (H): ~5.15%

Chlorine (Cl): ~18.12%

Nitrogen (N): ~21.48%

Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and identity of the synthesized compound.

Medicinal Chemistry and Biological Activity Investigations of 7 Hydrazinylquinoline Hydrochloride and Its Derivatives

Anticancer Efficacy Studies

In Vitro Cytotoxicity Assessments against Human Cancer Cell Lines

Derivatives of 7-hydrazinylquinoline (B178466) have been the subject of numerous studies to evaluate their potential as anticancer agents. The primary method for this initial screening is the assessment of their in vitro cytotoxicity against a variety of human cancer cell lines. These studies measure the concentration of the compound required to inhibit cell growth or kill the cancer cells, often reported as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

Quinoline (B57606) hydrazone derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines, with MCF-7 being a frequently used model. For instance, certain quinoline hydrazone derivatives have shown potent antiproliferative action with IC₅₀ values as low as 0.73 μM against MCF-7 cells. nih.gov In one study, the substitution of a p-nitro group on the benzylidene moiety of a quinoline hydrazone derivative was found to enhance its anticancer activity. nih.gov Another study reported that a quinoline thiosemicarbazone derivative exhibited powerful antiproliferative action with an IC₅₀ value between 0.03 and 0.065 μM against MCF-7 cells. nih.gov

Tetrahydroquinoline derivatives have also been investigated, with one compound, JS-92, displaying an IC₅₀ of 5.03 μM in MCF-7 cells. scielo.org Furthermore, newly synthesized quinazoline (B50416) Schiff bases, which are related structures, demonstrated remarkable antiproliferative effects on MCF-7 cells, with IC₅₀ values around 6 μM after 72 hours of treatment. nih.gov Some hybrid 2-Quinolinone derivatives have also shown potent activity against the MCF-7 cell line, comparable to the standard chemotherapeutic drug Doxorubicin. researchgate.net

Conversely, in some studies, the MCF-7 cell line has shown resistance to certain derivatives. For example, MCF-7 cells were found to be the most resistant to a series of quinoline hydrazide compounds, with cell viability reductions ranging from only 5% to 33%. mdpi.com

Interactive Table: Cytotoxicity of Quinoline Derivatives against MCF-7 Breast Cancer Cells

| Compound Type | Specific Derivative | IC₅₀ / GI₅₀ (μM) | Reference |

|---|---|---|---|

| Quinoline Hydrazone | Derivative with p-nitrobenzylidene | 0.73 | nih.gov |

| Quinoline Thiosemicarbazone | Compound 8 | 0.03 - 0.065 | nih.gov |

| Morpholine Isatin Quinoline Hydrazone | Compound 7 | 4.36 (GI₅₀) | nih.gov |

| Tetrahydroquinoline | JS-92 | 5.03 | scielo.org |

| Tetrahydroquinoline | JS-56 | 9.74 | scielo.org |

| Quinazoline Schiff Base | Compound 1 | 6.246 | nih.gov |

Derivatives of 7-hydrazinylquinoline have shown promising activity against non-small cell lung cancer (NSCLC) cell lines like A549. Nitroquinoline fused arylhydrazones demonstrated significant antiproliferative activity, with one compound showing an IC₅₀ between 15.3–15.8 μM, compared to doxorubicin's IC₅₀ of 10.3 μM. nih.gov Another study found that tetrahydroquinoline hydrazone derivatives showed potent anticancer activity, with one compound having an IC₅₀ of 0.69 μM, equipotent to the standard drug 5-fluorouracil. nih.gov

Thiazole-clubbed quinoline hydrazone derivatives have also been synthesized and evaluated. One such derivative was found to be the most potent in its series, showing cytotoxic effects (IC₅₀ = 3.93 μM) equivalent to the standard drug cisplatin (B142131) (IC₅₀ = 3.90 μM) against A549 cells. nih.gov Chalcone derivatives of quinoline hydrazone also exhibited better antiproliferative activity (IC₅₀ = 1.91–5.29 μM) than the standard drug LY294002 against A549 cells. nih.gov Furthermore, some 7-chloroquinoline (B30040) hydrazones displayed good cytotoxic activity with submicromolar GI₅₀ values on a large panel of cell lines, including non-small cell lung cancer. nih.gov

Interactive Table: Cytotoxicity of Quinoline Derivatives against A549 Lung Cancer Cells

| Compound Type | Specific Derivative | IC₅₀ / GI₅₀ (μM) | Reference |

|---|---|---|---|

| Nitroquinoline Fused Arylhydrazone | Compound 4 | 15.3 - 15.8 | nih.gov |

| Tetrahydroquinoline Hydrazone | Compound 9 | 0.69 | nih.gov |

| Thiazole-clubbed Quinoline Hydrazone | Compound 6 | 3.93 | nih.gov |

| Chalcone Quinoline Hydrazone | Compound 11 | 1.91 - 5.29 | nih.gov |

| Quinoline Amidrazone | Compound 1 | 43.1 | nih.gov |

The cytotoxic potential of quinoline derivatives has been extensively studied in colon carcinoma cell lines such as HCT-116. Quinoline thiosemicarbazone derivatives have been reported to be highly active, with one compound showing an IC₅₀ between 0.03–0.065 μM. nih.gov Certain 7-chloroquinoline hydrazones have also exhibited good cytotoxic activity with submicromolar GI₅₀ values against colon cancer cell lines. nih.gov

Studies on quinoline-carboxamide derivatives showed that some compounds had promising antiproliferative activity against HCT-116 cells. researchgate.net Similarly, a quinoline derivative, [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH), was found to induce substantial apoptotic effects on HCT116 cells. scispace.com Research on 7-chloro-(4-thioalkylquinoline) derivatives revealed that sulfonyl N-oxide derivatives were particularly cytotoxic, with one compound showing pronounced selectivity for HCT116 cells. mdpi.com

Interactive Table: Cytotoxicity of Quinoline Derivatives against HCT-116 Colon Carcinoma Cells

| Compound Type | Specific Derivative | IC₅₀ / GI₅₀ (μM) | Reference |

|---|---|---|---|

| Quinoline Thiosemicarbazone | Compound 8 | 0.03 - 0.065 | nih.gov |

| 7-chloroquinoline hydrazone | General | Submicromolar GI₅₀ | nih.gov |

| Quinoline-Carboxamide | Compound 4c | 7.15 | researchgate.net |

The anticancer activity of quinoline derivatives has also been evaluated against cervical carcinoma cell lines like HeLa. Pyridine (B92270) linked nicotinamide (B372718) derivatives, which share some structural similarities, showed potent activity against HeLa cells, with a trifluoromethyl substituted pyridine analogue demonstrating an outstanding IC₅₀ value of 8.97 ± 0.31 µM. researchgate.net In another study, quinazolinone-substituted 1,3,5-triazine (B166579) derivatives showed significant antitumor effects against HeLa cells, with one compound having an IC₅₀ value of 6.65 µM. researchgate.net These findings suggest that quinoline-based structures and related N-heterocycles are a promising scaffold for developing novel therapeutics for cervical cancer.

Interactive Table: Cytotoxicity of Related Heterocyclic Compounds against HeLa Cervical Carcinoma Cells

| Compound Type | Specific Derivative | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Pyridine Linked Nicotinamide | Trifluoromethyl substituted analogue | 8.97 ± 0.31 | researchgate.net |

Cellular Mechanism of Action Investigations

Understanding the cellular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has revealed that 7-hydrazinylquinoline derivatives and related compounds act through multiple pathways.

A common mechanism observed is the induction of apoptosis, or programmed cell death. This has been demonstrated in various cell lines. For example, in MCF-7 breast cancer cells, tetrahydroquinoline derivatives were shown to activate caspases 7 and 9 and cause DNA fragmentation. scielo.org Similarly, quinazoline Schiff bases induced apoptosis in MCF-7 cells, evidenced by the perturbation of the mitochondrial membrane potential, cytochrome c release, and activation of caspases-3/7, -8, and -9. nih.gov In HCT-116 colon cancer cells, a quinoline derivative known as CQAH induced apoptosis by promoting the cleavage of caspase-3 and PARP. scispace.com

Cell cycle arrest is another key mechanism. Quinoline hydrazone derivatives have been shown to cause G0/G1 phase arrest in MCF-7 and HCT-116 cells. nih.gov Some hybrid 2-Quinolinone derivatives induced cell cycle arrest at the S and G2/M phases in MCF-7 cells. researchgate.net In neuroblastoma cells, a quinoline hydrazide induced G₁ cell cycle arrest and upregulated the p27kip1 cell cycle regulating protein. mdpi.com

Apoptosis Induction Pathways

Research into the anticancer properties of quinoline derivatives has revealed their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov One study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated their capacity to induce apoptosis, suggesting a potential mechanism for their antiproliferative activity. mdpi.com Similarly, another study highlighted that the anticancer activity of quinoline-based compounds can be exerted through apoptosis. mdpi.com

A separate investigation into 7-piperazinethylchrysin (7-PEC) in human colon cancer cells found that the compound induced apoptosis in a concentration- and time-dependent manner. nih.gov This process was associated with a reduction in the mitochondrial membrane potential, an increase in intracellular reactive oxygen species (ROS), and changes in the expression of apoptosis-related proteins like Bax and Bcl-2. nih.gov The activation of caspases, key enzymes in the apoptotic cascade, was also observed, further confirming the induction of apoptosis through the mitochondrial pathway. nih.gov

Interference with DNA Synthesis

Derivatives of 7-hydrazinylquinoline have been shown to interfere with DNA synthesis, a critical process for cancer cell proliferation. One of the mechanisms by which these compounds exert their anticancer effects is through the inhibition of DNA gyrase, an enzyme essential for DNA replication. By disrupting the function of this enzyme, these compounds can effectively halt the replication of cancer cells.

Topoisomerase II Enzyme Inhibition

Topoisomerase II is a crucial enzyme involved in managing the topological state of DNA during replication and transcription. Its inhibition is a key mechanism for several anticancer drugs. nih.govnih.gov Research has shown that certain quinolone derivatives can strongly inhibit mammalian topoisomerase II, leading to the enhancement of double-stranded DNA cleavage. nih.gov This action traps the enzyme on the DNA, resulting in persistent double-strand breaks and ultimately triggering cell death in cancer cells. nih.govnih.gov The ability of these compounds to target topoisomerase II highlights their potential as effective antitumor agents. nih.gov

Structure-Activity Relationship (SAR) Analysis for Anticancer Potential, including Substituent Effects

The exploration of structure-activity relationships (SAR) for 7-hydrazinylquinoline derivatives has provided valuable insights into optimizing their anticancer properties. nih.gov Studies have shown that chemical modifications to the hydrazone structure can significantly enhance cytotoxic activity against various cancer cell lines. nih.gov

For instance, the introduction of different substituents on the aryl unit of 7-chloroquinoline hydrazones has been a key area of investigation. nih.gov Research indicates that the presence of a 7-chloroquinoline moiety is often associated with potent anticancer effects. nih.gov Furthermore, the type and position of substituents on the hydrazone part of the molecule can greatly influence the compound's activity. For example, certain heterocyclic units attached to the 7-chloroquinoline ring have been shown to improve antitumor activity. nih.gov

A study on hydrazide-hydrazone derivatives revealed that replacing the quinoline system with other aromatic groups, such as naphthalene, indole (B1671886), or phenyl, generally led to a decrease in cytotoxic activity. mdpi.com This suggests the importance of the quinoline nitrogen for target interaction. mdpi.com Additionally, the presence of methoxy (B1213986) groups on the quinoline ring was found to be important, with a derivative bearing an additional methoxy group showing the highest activity against both breast adenocarcinoma and neuroblastoma cell lines. mdpi.com

The following table summarizes the effects of different substituents on the anticancer activity of 7-hydrazinylquinoline derivatives:

| Compound/Derivative Class | Key Structural Feature | Observed Effect on Anticancer Activity | Cancer Cell Lines | Reference |

| 7-Chloroquinolinehydrazones | Varied aryl and heterocyclic substituents | Exhibited potent cytotoxic activity with submicromolar GI50 values. nih.gov | Leukemia, Non-small cell lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast. nih.gov | nih.gov |

| Hydrazide-hydrazones | Replacement of quinoline with naphthalene, indole, phenyl | Generally reduced cytotoxic activity. mdpi.com | Neuroblastoma (SH-SY5Y, Kelly), Breast (MCF-7, MDA-MB-231). mdpi.com | mdpi.com |

| Hydrazide-hydrazones | Addition of methoxy groups | Enhanced activity, particularly against breast and neuroblastoma cells. mdpi.com | Neuroblastoma (SH-SY5Y, Kelly), Breast (MCF-7, MDA-MB-231). mdpi.com | mdpi.com |

Antimicrobial Spectrum Evaluations

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis)

Derivatives of 7-hydrazinylquinoline have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. chemclassjournal.com Studies have evaluated their effectiveness against common pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. chemclassjournal.comresearchgate.netnih.gov

The mechanism of action for the antibacterial properties of these compounds is believed to involve the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. By targeting this enzyme, these derivatives can effectively halt bacterial growth.

Research on quinolonylhydrazone derivatives has shown that their antibacterial activity can be influenced by the types of substituents on the molecule. chemclassjournal.com For example, structure-activity relationship studies have indicated that electron-donating groups on the quinoline ring and hydrophobic substitutions on the hydrazone moiety can enhance antibacterial efficacy. chemclassjournal.com

The following table presents a summary of the antibacterial activity of various 7-hydrazinylquinoline derivatives against different bacterial strains:

| Derivative Class | Bacterial Strain | Observed Activity | Reference |

| Quinolonylhydrazone derivatives | Escherichia coli, Staphylococcus aureus | In vitro antibacterial activity demonstrated. chemclassjournal.com | chemclassjournal.com |

| 7-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-7-yl) quinolones | Bacillus subtilis, Escherichia coli | Tested for in vitro antibacterial activities. researchgate.net | researchgate.net |

| Hydrazide-hydrazones | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Displayed significant antibacterial activity, in some cases better than the reference drug cefadroxil. nih.gov | nih.gov |

| 7-Methoxyquinoline derivatives with sulfonamide moiety | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis | Showed promising antimicrobial activity. mdpi.com | mdpi.com |

Antifungal Activity Assessment (e.g., Aspergillus niger)

In addition to their antibacterial properties, derivatives of 7-hydrazinylquinoline have also been evaluated for their antifungal activity. researchgate.net Research has shown that these compounds can be effective against various fungal strains, including Aspergillus niger. researchgate.net

Studies on 7-chloro-4-arylhydrazonequinolines have demonstrated their in vitro antifungal activity against a range of oral fungi. researchgate.net The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of some of these compounds were found to be comparable to the first-line antifungal drug fluconazole. researchgate.net This suggests that these derivatives could serve as a starting point for the development of new and effective antifungal agents. researchgate.net

The following table summarizes the antifungal activity of 7-hydrazinylquinoline derivatives against Aspergillus niger:

| Derivative Class | Fungal Strain | Observed Activity | Reference |

| 7-Hydrazinylquinoline derivatives | Aspergillus niger | Demonstrated activity against fungal strains. | |

| Synthesized quinoline derivatives | Aspergillus niger | Showed potent to good activity against the tested fungus. researchgate.net | researchgate.net |

Antitubercular Research

The quinoline scaffold is a significant pharmacophore in the development of new antitubercular agents. Researchers have explored the introduction of a hydrazinyl group at various positions of the quinoline nucleus to enhance its biological activity. This section focuses on the investigations into the antitubercular properties of 7-hydrazinylquinoline derivatives.

In Vitro Activity against Mycobacterium tuberculosis H37Rv

Recent studies have highlighted the potential of quinoline derivatives as effective agents against Mycobacterium tuberculosis. While specific data on 7-hydrazinylquinoline hydrochloride is limited, research on closely related 7-chloro-4-quinolinylhydrazone derivatives has provided valuable insights. A series of these derivatives were synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were determined, with some analogues demonstrating notable activity. For instance, certain 7-chloro-4-quinolinylhydrazone derivatives exhibited MIC values ranging from 2.5 to 12.5 µg/mL. researchgate.net The presence of the quinoline ring is considered crucial for the observed antitubercular properties, making these derivatives potential leads for the development of new tuberculosis treatments. researchgate.net

Table 1: In Vitro Antitubercular Activity of 7-Chloro-4-Quinolinylhydrazone Derivatives against M. tuberculosis H37Rv

| Compound Type | MIC Range (µg/mL) |

|---|---|

| 7-Chloro-4-Quinolinylhydrazone Derivatives | 2.5 - 12.5 researchgate.net |

Note: This table presents data for derivatives of 7-hydrazinylquinoline, specifically 7-chloro-4-quinolinylhydrazones, as direct data for this compound was not available in the reviewed literature.

Comparative Efficacy with First-Line Antitubercular Drugs (e.g., Ethambutol (B1671381), Rifampicin)

The evaluation of new antitubercular candidates often involves a comparison with established first-line drugs to assess their relative potency. While direct comparative studies of this compound with drugs like ethambutol and rifampicin (B610482) are not extensively documented, the broader class of quinoline derivatives has been benchmarked against these standards. For example, some quinoline derivatives have shown promising activity when compared to ethambutol. nih.gov The standard treatment regimen for tuberculosis often includes a combination of isoniazid (B1672263), rifampicin, pyrazinamide, and ethambutol. nih.gov The effectiveness of these first-line drugs provides a critical baseline for evaluating the potential of new compounds. For instance, the relapse rate of a regimen containing ethambutol and isoniazid was compared to those containing rifampicin, highlighting the importance of rifampicin in achieving a lower relapse rate. nih.gov

Anti-inflammatory Properties Research

The investigation of quinoline derivatives has extended to their potential as anti-inflammatory agents. The structural features of the quinoline ring system are amenable to modifications that can modulate inflammatory pathways.

In Vivo Animal Model Studies (e.g., Carrageenan-Induced Paw Edema)

Comparative Efficacy with Standard Anti-inflammatory Agents (e.g., Indomethacin)

The performance of novel anti-inflammatory compounds is typically compared against well-established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In studies involving derivatives of other heterocyclic systems, their anti-inflammatory effects were found to be comparable to that of indomethacin. nih.gov For example, in the carrageenan-induced paw edema model, the inhibitory effect of test compounds on edema formation is directly compared to the inhibition produced by a standard dose of indomethacin. nih.gov This comparative analysis is crucial for determining the therapeutic potential of new anti-inflammatory candidates.

Antimalarial Activity Screening

The quinoline core is historically significant in the development of antimalarial drugs, with chloroquine (B1663885) being a prime example. Consequently, derivatives of quinoline are frequently screened for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

While specific antimalarial screening data for this compound is not available in the reviewed literature, studies on structurally related compounds, such as 7-chloro-4-(2-(substituted benzylidene)hydrazineyl)quinolines, have been conducted. These derivatives have been synthesized and evaluated for their in vitro antimalarial activity against P. falciparum. nih.gov The objective of such studies is to develop novel quinoline-based antimalarial agents that can overcome the challenge of drug-resistant malaria. nih.gov The structural modifications on the quinoline scaffold, including substitutions at the 7-position, play a critical role in determining the antimalarial efficacy.

In Vitro Efficacy against Plasmodium falciparum

The quinoline scaffold is a cornerstone in the development of antimalarial agents. Research into derivatives of 7-chloroquinoline, a class of compounds closely related to 7-hydrazinylquinoline, has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Synthetic studies have produced a variety of monoquinoline derivatives featuring different linker and terminal groups to optimize antimalarial efficacy and overcome resistance to established drugs like chloroquine (CQ). nih.govnih.gov In one such study, three series of monoquinolines with a 1,4-bis(3-aminopropyl)piperazine (B145938) linker were synthesized and evaluated. nih.gov Several of these compounds exhibited a higher selectivity index (the ratio of cytotoxic concentration to inhibitory concentration) than chloroquine, with one derivative successfully curing mice infected with Plasmodium berghei. nih.govnih.gov

Another approach utilized "click" chemistry to synthesize 38 novel quinolinotriazole hybrids from a 4,7-dichloroquinoline (B193633) precursor. These compounds were tested for their in vitro activity against the chloroquine-resistant W2 strain of P. falciparum. A number of the synthesized derivatives showed promising antimalarial activity, with IC₅₀ values (the concentration required to inhibit 50% of parasite growth) in the low micromolar range and low cytotoxicity, leading to high selectivity indices.

While direct in vitro data for this compound is not detailed in these specific studies, the potent antiplasmodial activity of these closely related 7-chloroquinoline derivatives underscores the potential of the quinoline core in antimalarial drug discovery. The findings from Indian field isolates, which showed varying resistance to standard antimalarials, further highlight the urgent need for new agents based on scaffolds like quinoline. nih.gov

Table 1: In Vitro Antiplasmodial Activity of Selected 7-Chloroquinoline Derivatives

| Compound Class | P. falciparum Strain | IC₅₀ Range (µM) | Key Findings |

| Quinolinotriazole Hybrids | W2 (CQ-resistant) | 1.72 - 8.66 | High selectivity indices (some >800) and low cytotoxicity. |

| N¹-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Derivatives | Not Specified | Not Specified | Eleven compounds showed a higher selectivity index than chloroquine. nih.gov |

This table summarizes findings for derivatives of 7-chloroquinoline, a related structural class to 7-hydrazinylquinoline.

Antioxidant Effects Studies

The quinoline nucleus and its derivatives have been investigated for their potential as antioxidant agents. Oxidative stress is implicated in numerous pathological conditions, making the development of effective antioxidants a key area of research.

Studies on synthetic quinoline-hydrazone derivatives, which incorporate the core structure of 7-hydrazinylquinoline, have been conducted to evaluate their free-radical scavenging capabilities. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods used to determine antioxidant activity. nih.govresearchgate.netresearchgate.net

In one study, a synthesized quinoline-hydrazone derivative demonstrated antioxidant activity in the DPPH assay, although it was weaker than the reference compound, ascorbic acid. nih.gov The presence of a hydroxyl (-OH) group in the quinoline-hydrazone structure was suggested to be a contributing factor to its radical scavenging ability. nih.gov Another study analyzed three new synthetic quinoline derivatives (Qui1, Qui2, and Qui3) and found that while all had activity against the ABTS radical, only Qui3 showed significant potential against the DPPH radical. This suggests that the specific structural characteristics of each derivative heavily influence its antioxidant mechanism and potency.

Table 2: Antioxidant Activity of Selected Quinoline Derivatives

| Compound Type | Assay | Result | Reference Compound |

| Quinoline-Hydrazone Derivative | DPPH | IC₅₀ = 843.52 ppm | Ascorbic Acid |

| Quinoline Derivative (Qui3) | DPPH & ABTS | Noticeable antioxidant potential | Not specified |

| Quinoline Derivatives (Qui1, Qui2) | ABTS | Antioxidant activity detected | Not specified |

This table presents findings for quinoline derivatives, including the hydrazone class, to which 7-hydrazinylquinoline belongs.

Molecular Interaction and Mechanism of Action Elucidation

Understanding how a compound interacts with biological targets at a molecular level is crucial for drug development. Biophysical techniques provide invaluable data on binding kinetics, thermodynamics, and the nature of the chemical interactions involved.

Biophysical Techniques for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful, real-time, label-free optical technique used extensively in drug discovery to study biomolecular interactions. denovobiolabs.comportlandpress.comjacksonimmuno.com The method involves immobilizing one molecule (the ligand, e.g., a target protein) onto a sensor chip and flowing another molecule (the analyte, e.g., a drug candidate) over the surface. denovobiolabs.com Binding between the analyte and ligand causes a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram. jacksonimmuno.comrsc.org

From this data, key kinetic parameters can be calculated:

Association rate constant (kₐ or k_on): Measures how quickly the analyte binds to the ligand. nicoyalife.com

Dissociation rate constant (k_d or k_off): Measures how quickly the analyte dissociates from the ligand. nicoyalife.com

Binding affinity (K_D): The equilibrium dissociation constant, calculated as the ratio of k_d to k_a (K_D = k_d/k_a), indicating the strength of the interaction. denovobiolabs.com

SPR is considered a gold standard for quantifying binding affinity and kinetics, providing insights that help predict a compound's in vivo efficacy. portlandpress.comnicoyalife.com While specific SPR data for this compound is not available in the reviewed literature, this technique represents a critical tool for characterizing its binding to potential protein targets.

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.comamericanlaboratory.com This provides a complete thermodynamic profile of a molecular interaction in a single experiment, without the need for labeling or immobilization. americanlaboratory.compharmaxchange.info

In a typical ITC experiment, a solution of the ligand is titrated into a sample cell containing the biomolecule of interest. khanacademy.orgwikipedia.org The instrument's sensitive calorimeters measure the minute temperature changes that occur upon binding. pharmaxchange.infokhanacademy.org

The key thermodynamic parameters obtained from an ITC experiment are:

Binding Affinity (Kₐ): The association constant, from which the dissociation constant (K_D) can be derived. khanacademy.orgwikipedia.org

Enthalpy change (ΔH): The measure of heat released (exothermic) or absorbed (endothermic) upon binding, reflecting changes in hydrogen and van der Waals bonds. khanacademy.org

Stoichiometry (n): The molar ratio of the ligand to the biomolecule in the complex. khanacademy.orgwikipedia.org

From these direct measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated using the equation: ΔG = -RTlnKₐ = ΔH – TΔS . pharmaxchange.info This complete thermodynamic signature provides deep insight into the forces driving the binding interaction. ITC is considered a "gold standard" for validating binding affinity and characterizing the mechanism of action for drug candidates. malvernpanalytical.comamericanlaboratory.com

Investigation of Covalent Bond Formation with Nucleophilic Sites on Biomolecules (e.g., Proteins, Enzymes)

The hydrazine (B178648) moiety (-NH-NH₂) present in this compound is an electron-rich, potent nucleophile. biorxiv.orgoup.com This functional group is known to be chemically reactive and can participate in the formation of covalent bonds with biological macromolecules, particularly enzymes. nih.gov

Hydrazine-containing compounds can form covalent adducts with various enzymatic cofactors. For instance, phenelzine, a well-known hydrazine drug, covalently targets the FAD cofactor in monoamine oxidase. biorxiv.org The reactivity of hydrazines makes them excellent inhibitors for certain classes of amine oxidases. acs.org The mechanism often involves the formation of a covalent bond between a nitrogen atom of the hydrazine and an electrophilic site on the target, such as the topaquinone (B1675334) (TPQ) cofactor in some amine oxidases. acs.org

Furthermore, the hydrazine group can undergo condensation reactions with aldehydes or ketones to form stable hydrazones, a reaction used in bioconjugation and protein labeling. oup.com Studies with activity-based hydrazine probes have shown their ability to covalently target multiple classes of enzymes through various polar and radical-based mechanisms. nih.gov This reactivity suggests that this compound has the potential to act as a covalent inhibitor by forming stable bonds with nucleophilic or electrophilic sites within the active site of target proteins or enzymes, thereby leading to irreversible inhibition. biorxiv.orgnih.gov

Molecular Target Identification and Biological Pathway Inhibition Studies

The biological activity of 7-hydrazinylquinoline and its derivatives is attributed to their interaction with specific molecular targets, leading to the disruption of critical biological pathways in pathogens and cancer cells. Research has identified several key mechanisms of action.

In the context of antimicrobial activity, particularly against Mycobacterium tuberculosis, derivatives of 7-hydrazinylquinoline have been shown to target essential enzymes. One of the primary mechanisms involves the inhibition of DNA gyrase, an enzyme crucial for DNA replication in bacteria. By targeting this enzyme, the compounds effectively halt bacterial cell division and lead to cell death. Another identified target is enoyl reductase, an enzyme involved in the biosynthesis of fatty acids, which are vital components of the bacterial cell wall.

Furthermore, the planar quinoline ring structure allows these compounds to act as DNA intercalating agents. This mode of action involves the insertion of the molecule between the base pairs of DNA, which distorts the helical structure, thereby disrupting DNA replication and transcription processes.

In anticancer research, derivatives such as 7-chloroquinolinehydrazones have demonstrated significant cytotoxic effects across a wide range of cancer cell lines. nih.gov Studies have revealed that these compounds can achieve submicromolar GI50 (half-maximal growth inhibition) values against various tumor types, including leukemia, breast cancer, and CNS cancer. nih.gov The mechanism for this anticancer activity is linked to their ability to induce apoptosis and inhibit cell proliferation, although the precise protein targets are a subject of ongoing investigation.

The following table summarizes the identified molecular targets and the resulting biological pathway inhibition for 7-hydrazinylquinoline and its derivatives.

| Biological Target | Affected Pathway | Organism/Cell Type | Resulting Effect |

| DNA Gyrase | DNA Replication | Mycobacterium tuberculosis | Bacterial cell death |

| Enoyl Reductase | Fatty Acid Biosynthesis | Bacteria | Disruption of cell wall synthesis |

| DNA | DNA Replication & Transcription | Pathogens, Cancer Cells | Inhibition of cell proliferation |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools integral to modern drug discovery, enabling the prediction of biological activity based on the physicochemical properties of chemical structures. These methods are particularly valuable for optimizing lead compounds. For the 7-hydrazinylquinoline scaffold, QSAR studies have been instrumental in understanding how structural modifications influence biological efficacy, guiding the synthesis of more potent derivatives. nih.gov By correlating structural features with activities like antitubercular or anticancer effects, researchers can design new molecules with enhanced therapeutic potential. nih.gov

Hologram Quantitative Structure-Activity Relationship (HQSAR) Analysis

Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D-QSAR technique that does not require molecular alignment, making it a rapid and effective method for analyzing large datasets. semanticscholar.org This approach generates a molecular hologram, which is a fingerprint encoding the frequency of various molecular fragments. semanticscholar.org The fragments (e.g., based on atoms, bonds, connectivity) are then correlated with biological activity using partial least-squares (PLS) statistical methods. nih.govsemanticscholar.org

HQSAR studies have been successfully applied to quinoline derivatives to elucidate the structural requirements for their biological activities. researchgate.net For instance, in the development of antagonists for the 5-HT6 receptor, HQSAR models were built using a training set of compounds to predict the activity of new molecules. nih.gov The statistical quality of an HQSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good predictive ability. nih.gov

Below is a table summarizing the statistical results from a representative HQSAR study on a series of bioactive compounds, illustrating the model's predictive power.

| Model Parameters | Fragment Distinction | Fragment Size | q² (Cross-validated r²) | r² (Conventional r²) | Predictive r² |

| Model 1 | Atoms, Bond, Connectivity | 4-7 | 0.693 | 0.923 | 0.692 |

| Model 2 | Atoms, Bond, Connectivity | 2-5 | 0.802 | 0.972 | N/A |

| Model 3 | Atoms, Bond, H-atoms | 4-7 | 0.702 | 0.971 | 0.678 |

Data is illustrative of typical HQSAR studies as found in the literature. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations, including Substituent Effects on Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For the 7-hydrazinylquinoline nucleus, extensive SAR studies have been conducted, particularly on its hydrazone derivatives, to optimize their anticancer and antimicrobial properties. nih.gov

A key area of investigation has been the effect of substituents at various positions on the quinoline ring and the hydrazone side chain. nih.gov Research on 7-chloroquinoline derivatives has shown that the electronic properties of the substituent at the 7-position significantly influence bioactivity. Electron-withdrawing groups at this position can impact the pKa of the quinoline nitrogen, which in turn affects cellular uptake and interaction with targets like hematin (B1673048) in malaria parasites. researchgate.net

In a study of 7-chloroquinolinehydrazones evaluated for anticancer activity, specific substitutions on the aryl ring attached to the hydrazone moiety led to significant variations in cytotoxicity. nih.gov The presence and position of electron-donating or electron-withdrawing groups on this aryl ring were found to modulate the growth inhibition potential against a panel of 60 human cancer cell lines. nih.gov For example, certain substitutions resulted in compounds with submicromolar GI50 values, indicating high potency. nih.gov

The following table presents SAR findings from a study on 7-chloroquinolinehydrazones, highlighting the effect of different substituents on anticancer activity.

| Compound ID | Key Substituent on Aryl Ring | Biological Activity (GI₅₀) | Effect on Activity |

| 13 | 4-Nitro | Submicromolar | High Potency nih.gov |

| 16 | 2,4-Dichloro | 120 nM (on SR leukemia cells) | Very High Potency nih.gov |

| 20 | 4-Trifluoromethyl | Submicromolar | High Potency nih.gov |

| 23 | 3-Hydroxy-4-methoxy | Most effective in study | Highest Potency nih.gov |

| 6 | 2-Methyl | Micromolar | Moderate Potency nih.gov |

| 7 | 4-Methyl | Micromolar | Moderate Potency nih.gov |

This table illustrates the impact of different chemical groups on the anticancer efficacy of 7-chloroquinolinehydrazone derivatives.

These SAR studies provide a rational basis for the targeted design of new 7-hydrazinylquinoline derivatives with improved potency and selectivity. nih.gov

Analytical Chemistry Applications of 7 Hydrazinylquinoline Hydrochloride

Derivatization Reagent for Carbonyl Compound Detection

The hydrazine (B178648) functional group (-NHNH2) is well-known for its nucleophilic reaction with the electrophilic carbon atom of a carbonyl group (C=O) found in aldehydes and ketones. This reaction, typically carried out under acidic conditions, results in the formation of a hydrazone and the elimination of a water molecule. The hydrochloride salt of 7-Hydrazinylquinoline (B178466) would provide the acidic catalyst necessary for this reaction to proceed.

Detection of Aldehydes in Biological and Environmental Samples

While specific studies employing 7-Hydrazinylquinoline hydrochloride for the detection of aldehydes in biological matrices (e.g., plasma, urine) or environmental samples (e.g., air, water) are not prominently reported, the general methodology would involve the derivatization of aldehyde-containing samples with this reagent. The resulting quinoline-tagged aldehyde-hydrazones could then be separated and quantified, offering a potential avenue for the analysis of biologically and environmentally relevant aldehydes.

Detection of Ketones in Biological and Environmental Samples

Similarly, the detection of ketones using this compound would follow the same derivatization principle. Ketones, being generally less reactive than aldehydes, might require optimized reaction conditions (e.g., temperature, reaction time) to ensure complete derivatization. The application of this reagent could be theoretically extended to the analysis of ketone bodies in clinical chemistry or the detection of ketonic pollutants in environmental science.

Role in Metabolic Studies for Precise Carbonyl Compound Identification

In the field of metabolomics, the comprehensive analysis of the metabolome, the identification and quantification of endogenous carbonyl compounds, is crucial. These compounds are often key intermediates or endpoints in various metabolic pathways. A derivatization agent like this compound could, in principle, be utilized to "capture" the carbonyl-containing sub-metabolome. By reacting the biological extract with the reagent, the resulting hydrazones could be analyzed by LC-MS/MS. The fragmentation pattern of the quinoline (B57606) tag would provide a characteristic signature, aiding in the identification and structural elucidation of the original carbonyl compound. However, specific published metabolic studies that have adopted this compound for this purpose are not apparent.

Materials Science Research and Advanced Applications

Development of Novel Materials Utilizing Quinoline (B57606) Hydrazine (B178648) Scaffolds

The inherent reactivity and structural features of the quinoline hydrazine scaffold make it a prime candidate for the synthesis of advanced materials. The presence of the hydrazine moiety allows for the formation of hydrazone derivatives through condensation reactions, leading to the creation of materials with tailored properties. mdpi.comresearchgate.net These scaffolds are integral to the development of novel organic compounds and have been identified as key components in the synthesis of new series of biologically active hydrazide compounds. mdpi.com

Microwave-assisted synthesis has been shown to be an efficient method for creating quinoline-based hybrids, often resulting in improved reaction efficiency and higher yields compared to conventional heating methods. frontiersin.org For instance, the synthesis of quinoline-thiones fused with poly-heterocyclic structures has been achieved with yields as high as 99% using microwave irradiation. frontiersin.org This highlights the potential for developing novel materials with diverse applications by leveraging the quinoline hydrazine backbone.

Metal Coordination Chemistry and Complex Formation

The nitrogen atom within the quinoline ring and the hydrazine group provide excellent coordination sites for metal ions, facilitating the formation of stable metal complexes. researchgate.netmdpi.com This ability to chelate with various transition metals has opened avenues for their use in catalysis and diagnostics. mdpi.comresearchgate.net The coordination typically occurs through the nitrogen and oxygen atoms of the ligand, leading to the formation of stable complexes with various geometries, including octahedral and square-planar, depending on the metal ion and reaction conditions. mdpi.comscirp.org

The formation of these metal complexes often results in a color change, a property that can be exploited for analytical applications such as the detection and determination of metals. researchgate.netjocpr.com The stability of these complexes is a crucial factor in their biological and catalytic activity, as it can influence their transport and interaction with target molecules. mdpi.com

Catalytic Applications of Metal-Hydrazinylquinoline Complexes (e.g., Cu²⁺, Fe³⁺)

Metal complexes derived from hydrazinylquinoline and its derivatives have demonstrated significant catalytic activity in a variety of organic transformations. The specific metal ion plays a crucial role in the catalytic efficiency and the type of reaction catalyzed.

Copper (Cu²⁺) Complexes: Copper complexes of quinoline derivatives are known to be effective catalysts for various C-N bond-forming reactions. mdpi.comresearchgate.net These reactions are fundamental in organic synthesis for creating complex molecules from simpler precursors. For example, copper(II) triflate has shown activity in reactions involving diazo compounds. mdpi.com The catalytic activity is influenced by the ligand architecture, which can be modified to enhance reactivity and selectivity. mdpi.com Copper-catalyzed dual cyclization has also been developed as a practical method for synthesizing quinindoline derivatives. nih.gov Furthermore, copper complexes with hydrazone ligands have been investigated for their catalytic properties, with the metal-to-ligand ratio influencing the structure and, consequently, the catalytic behavior of the resulting complex. frontiersin.org

Iron (Fe³⁺) Complexes: Iron, being an earth-abundant and less toxic metal, is an attractive alternative to precious metal catalysts. mdpi.com Iron(III) complexes, particularly those with phenanthroline ligands, have been successfully used as photocatalysts in the decarboxylation of carboxylic acids to generate alkyl radicals under visible light. mdpi.com This method allows for the direct alkylation of heterocyclic systems like quinoline in a more environmentally friendly manner. mdpi.com Research has shown that more electron-donating chelates and smaller aryl substituents on the ligand can lead to more active iron hydrogenation catalysts for unfunctionalized alkenes. nih.gov Iron catalysts have also been developed for selective anti-Markovnikov alkene hydrosilylation. nih.gov The redox properties of the iron center are central to its catalytic function, with the Fe(III)/Fe(II) redox pair playing a key role in the catalytic cycle. mdpi.com The formal potential of this redox pair can be significantly influenced by the ligand structure. mdpi.com

Table 1: Catalytic Applications of Metal-Hydrazinylquinoline Complexes

| Metal Ion | Type of Reaction | Key Findings |

|---|---|---|

| Cu²⁺ | C-N Bond Formation | Effective for reactions with diazo compounds; ligand structure influences reactivity. mdpi.com |

| Cu²⁺ | Dual Cyclization | Practical synthesis of quinindoline derivatives. nih.gov |

| Fe³⁺ | Photocatalytic Decarboxylation | Enables direct alkylation of heterocycles under visible light. mdpi.com |

| Fe³⁺ | Alkene Hydrogenation | Electron-rich ligands enhance catalytic activity. nih.gov |

| Fe³⁺ | Alkene Hydrosilylation | Promotes selective anti-Markovnikov addition. nih.gov |

Diagnostic Applications of Metal-Hydrazinylquinoline Complexes

The ability of hydrazinylquinoline and its derivatives to form stable and often colored complexes with various metal ions makes them suitable for diagnostic applications. nih.gov The changes in spectroscopic properties, such as fluorescence, upon metal binding are a key principle behind their use as chemosensors for the detection of metal ions. scirp.org

The coordination of metal ions can be detected through various analytical techniques, including UV-visible spectroscopy, which can monitor the shifts in absorption bands upon complex formation. mdpi.com This property is valuable for the development of analytical reagents for the determination of metal ion concentrations. researchgate.netjocpr.com

Furthermore, the interaction of these metal complexes with biological molecules can be harnessed for diagnostic purposes. nih.gov For instance, understanding the coordination chemistry with essential metal ions like Cu(II), Fe(III), Fe(II), and Zn(II) provides insights into their potential as diagnostic probes. mdpi.comnih.gov The stability and spectroscopic properties of these complexes are critical for their function in diagnostic assays. mdpi.com

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Quinoline (B57606) hydrazone derivatives have been the subject of numerous molecular docking studies to elucidate their interactions with various biological targets, including those in bacteria and cancer cells.